molecular formula C18H20N4O5S2 B14999965 Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14999965
M. Wt: 436.5 g/mol
InChI Key: MLJATVDBWZBOLU-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, thiadiazole derivatives, and pyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H20N4O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H20N4O5S2/c1-9-21-22-18(29-9)28-8-11-14(16(23)27-4)15(20-17(24)19-11)10-5-6-12(25-2)13(7-10)26-3/h5-7,15H,8H2,1-4H3,(H2,19,20,24)

InChI Key

MLJATVDBWZBOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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